

# Evaluating the synergistic effects of Bezisterim with donepezil in Alzheimer's models

Author: BenchChem Technical Support Team. Date: December 2025



## An Evaluation of Bezisterim in Alzheimer's Disease Models: A Comparative Analysis

To Our Fellow Researchers,

This guide provides a detailed evaluation of **Bezisterim** (also known as NE3107), an investigational drug candidate for Alzheimer's disease (AD). While the primary topic of interest was the synergistic effects of **Bezisterim** with the standard-of-care medication, donepezil, a comprehensive review of publicly available scientific literature and clinical trial data has revealed no studies evaluating this specific combination.

Therefore, this document will focus on the performance of **Bezisterim** as a monotherapy in recent clinical trials. We will objectively present the available experimental data, detail the methodologies employed in these studies, and contextualize its mechanism of action. For comparative purposes, a brief overview of donepezil's established mechanism is also included to provide a basis for considering potential, though currently hypothetical, synergistic interactions.

## Overview of Therapeutic Agents Bezisterim (NE3107)

**Bezisterim** is an orally bioavailable, blood-brain barrier-permeable small molecule that functions as a modulator of inflammation and an insulin sensitizer.[1] Its primary mechanism of



action is not directed at amyloid or tau, but rather at inhibiting neuroinflammation. It selectively binds to the extracellular signal-regulated kinase (ERK) and inhibits the inflammatory activation of nuclear factor-kappa B (NF- $\kappa$ B), a key transcription factor in the inflammatory response.[2] This action leads to a reduction in pro-inflammatory cytokines like TNF- $\alpha$ , without disrupting the homeostatic functions of ERK and NF- $\kappa$ B, which are vital for insulin signaling and neuron survival.

#### Donepezil

Donepezil is a well-established acetylcholinesterase (AChE) inhibitor.[3][4] Its primary mechanism involves reversibly inhibiting the AChE enzyme, which breaks down the neurotransmitter acetylcholine.[3] By increasing the levels of acetylcholine in the brain, donepezil enhances cholinergic transmission, which is known to be deficient in Alzheimer's patients and is crucial for memory and cognition.[3][4] Secondary mechanisms may include modulation of the MAPK signaling pathway and other neuroprotective effects.[5][6][7]

### **Comparative Performance Data**

The following tables summarize quantitative data from the Phase 3 clinical trial of **Bezisterim** (NCT04669028) in patients with mild-to-moderate Alzheimer's disease. The data is from an exploratory analysis of a per-protocol subset of participants.

### Table 1: Effects on Cognitive and Functional Endpoints



| Clinical Endpoint | Bezisterim Improvement vs. Placebo | Notes                                                                      |
|-------------------|------------------------------------|----------------------------------------------------------------------------|
| ADAS-Cog12        | 26% improvement (–0.94)            | A lower score indicates better cognitive function.                         |
| CDR-SB            | 68% improvement (–0.95)            | A lower score indicates less dementia severity.                            |
| MMSE              | 40% improvement (+1.02)            | A higher score indicates better cognitive function.                        |
| ADCS-ADL          | 47% improvement (+3.08)            | A higher score indicates better performance in activities of daily living. |
| ADCOMS            | 27% improvement (–0.03)            | A composite score where lower values indicate less decline.                |

Data sourced from an analysis of 57 patients who completed the protocol in the NCT04669028 trial. Improvements were reported as trends and the overall study was not powered for statistical significance after site exclusions.[8]

Table 2: Effects on Biological Aging Markers (Epigenetic

Clocks)

| Epigenetic Clock       | Bezisterim Age<br>Deceleration Advantage<br>vs. Placebo | p-value |
|------------------------|---------------------------------------------------------|---------|
| Inflammation Age Clock | -4.77 years                                             | 0.022   |
| Hannum Age Clock       | -5.0 years                                              | 0.006   |
| SkinBlood Clock        | -3.68 years                                             | 0.017   |
| PhenoAge Clock         | -3.71 years                                             | 0.081   |
| GrimAge Clock          | -1.92 years                                             | 0.068   |



Data reflects the difference between biological age (measured by DNA methylation) and chronological age. A negative value indicates a younger biological age relative to actual age.[8] [9]

### **Experimental Protocols**

The data presented is primarily from the NCT04669028 clinical trial, a Phase 3 study of **Bezisterim** in patients with probable Alzheimer's disease.

#### Study Design (NCT04669028)

- Title: A Phase 3 Study of NE3107 in Probable Alzheimer's Disease.[10]
- Design: A 7-month (30-week) randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[11][12][13]
- Participants: 439 participants aged 60-85 with mild-to-moderate probable Alzheimer's disease (MMSE score of ≥14 and ≤24).[12][13]
- Intervention: Participants were randomly assigned (1:1) to receive either 20 mg of
   Bezisterim orally twice daily or a matching placebo.[12]
- Primary Outcome Measures: The co-primary endpoints were the change from baseline to week 30 on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog12) and the Clinical Dementia Rating Scale Sum of Boxes (CDR-SB).[10]
- Exploratory Biomarkers: Blood samples were collected for analysis of plasma biomarkers (including pTau217, GFAP, NfL) and for DNA methylation analysis to assess biological aging. [12][14]

# Signaling Pathways and Workflows Bezisterim's Proposed Anti-Inflammatory Pathway

The diagram below illustrates the proposed mechanism of action for **Bezisterim**. Inflammatory stimuli, such as those present in the AD brain, activate signaling cascades that lead to the phosphorylation of ERK. This, in turn, promotes the activation of the NF-κB transcription factor, resulting in the production of pro-inflammatory cytokines like TNF-α, which drive



neuroinflammation and insulin resistance. **Bezisterim** is believed to selectively inhibit the inflammatory-driven activation of ERK, thereby blocking this cascade.



Click to download full resolution via product page



Caption: **Bezisterim**'s anti-inflammatory mechanism of action.

#### **Donepezil's Cholinergic Pathway**

Donepezil's primary role is to increase acetylcholine levels at the synapse. It achieves this by inhibiting the acetylcholinesterase (AChE) enzyme, which is responsible for breaking down acetylcholine. The resulting increase in acetylcholine enhances signaling between cholinergic neurons, which is critical for cognitive processes.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. BioVie Inc. Presents Promising Phase 3 Study Results for Bezisterim in Alzheimer's Disease at WCAG-2025 | Nasdaq [nasdaq.com]
- 2. BioVie Inc. BioVie Presents Data Showing Potential for Bezisterim (NE3107) to Reduce Inflammation and Restore Homeostasis in a Manner Correlated with Alzheimer's Disease and Biomarker Endpoints [investors.bioviepharma.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Donepezil Mechanism of Action: How Does Donepezil Work? GoodRx [goodrx.com]
- 5. Donepezil suppresses intracellular Ca2+ mobilization through the PI3K pathway in rodent microglia PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. neurologylive.com [neurologylive.com]
- 9. BioVie Presents Data Showing Potential for Bezisterim (NE3107) to Reduce Inflammation and Restore Homeostasis in a Manner Correlated with Alzheimer's Disease and Biomarker Endpoints - BioSpace [biospace.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. An exploratory analysis of bezisterim treatment associated with decreased biological age acceleration, and improved clinical measure and biomarker changes in mild-to-moderate probable Alzheimer's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An exploratory analysis of bezisterim treatment associated with decreased biological age acceleration, and improved clinical measure and biomarker changes in mild-to-moderate probable Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | An exploratory analysis of bezisterim treatment associated with decreased biological age acceleration, and improved clinical measure and biomarker changes in mild-to-moderate probable Alzheimer's disease [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Evaluating the synergistic effects of Bezisterim with donepezil in Alzheimer's models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683261#evaluating-the-synergistic-effects-of-bezisterim-with-donepezil-in-alzheimer-s-models]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com